

# Side effect profile of altizide in long-term hypertension studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Altizide

Cat. No.: B1665742

[Get Quote](#)

## Technical Support Center: Altizide & Thiazide Diuretics

This technical support center provides information on the side effect profile of **altizide** and the broader class of thiazide diuretics based on long-term hypertension studies. The guides are intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is the most common adverse effect observed in long-term studies of thiazide diuretics?

The most frequently cited adverse effect is hypokalemia (low serum potassium).[1][2] Thiazide diuretics increase the risk of hypokalemia by approximately 11-fold compared to non-users.[3] The prevalence can range from 7% to 56% depending on the specific drug and dose.[2] Other common metabolic side effects include hyperuricemia (elevated uric acid), impaired glucose tolerance, and hyponatremia (low sodium).[4][5]

Q2: Is there specific quantitative data on the long-term side effects of **altizide** alone?

Published long-term studies focusing exclusively on **altizide** monotherapy are limited. Most available data comes from studies where **altizide** is used in a fixed-dose combination with a

potassium-sparing diuretic like spironolactone. This combination is designed to mitigate the risk of hypokalemia.

Q3: What does the data show for **altizide** in combination therapy?

In a 90-day study of 946 patients with mild to moderate hypertension treated with a combination of 15 mg **altizide** and 25 mg spironolactone, the overall rate of patient-reported adverse effects was low at 5%.<sup>[6]</sup> Specific laboratory findings included:

- Increased serum uric acid levels in 5.5% of patients.<sup>[6]</sup>
- Treatment discontinuation due to hypokalemia in 4 patients (~0.42%).<sup>[6]</sup>
- Treatment discontinuation due to elevated serum creatinine in 2 patients (~0.21%).<sup>[6]</sup>

A separate multicenter study noted a few unspecified cases of gastrointestinal disturbances and orthostatic hypotension with the same combination therapy.<sup>[7]</sup>

Q4: How does the risk of hyperuricemia evolve with long-term thiazide use?

Hyperuricemia is a known side effect of thiazide diuretics.<sup>[8][9]</sup> One study found that 24.5% of patients in a thiazide group were hyperuricemic compared to 15.3% in a non-thiazide group.<sup>[8]</sup> The risk appears to increase with the duration of use; among hyperuricemic patients, a significantly larger proportion had been taking thiazides for more than three years.<sup>[8][9]</sup>

## Troubleshooting Guides

Issue: Interpreting Side Effect Data from Combination Therapy (e.g., **Altizide**/Spironolactone)

When analyzing data from a combination product like **altizide**/spironolactone, it is crucial to differentiate the expected effects of each component. **Altizide**, a thiazide, is expected to cause potassium loss, while spironolactone, an aldosterone antagonist, is a potassium-sparing diuretic. The low incidence of hypokalemia (~0.42%) in the combination study suggests that the spironolactone component was effective in counteracting the potassium-wasting effect of **altizide**.<sup>[6]</sup> However, side effects like hyperuricemia (5.5% incidence) can be attributed primarily to the **altizide** component.<sup>[6]</sup>

Issue: Managing Potential Electrolyte Imbalances in a Clinical Trial

Electrolyte disturbances are the most common issue.<sup>[1]</sup>

- Hypokalemia (Low Potassium): This is the most widely recognized adverse effect.<sup>[1]</sup> It is dose-dependent and can be life-threatening.<sup>[1][2]</sup> Management strategies include dose reduction, potassium supplementation, or combining the thiazide with a potassium-sparing diuretic or an ACE inhibitor/ARB.<sup>[2]</sup>
- Hyponatremia (Low Sodium): This can occur even after prolonged treatment and is more common in elderly patients.<sup>[10]</sup> Symptoms may include lethargy, confusion, nausea, and falls.<sup>[10][11]</sup> Regular monitoring is essential.
- Hyperuricemia (High Uric Acid): Thiazides can increase serum uric acid levels by increasing its reabsorption in the kidney, potentially leading to gout.<sup>[12]</sup> If a patient becomes hyperuricemic, the necessity of the diuretic should be re-evaluated.<sup>[8][9]</sup>

## Data on Side Effect Profile

The following table summarizes quantitative data on adverse events from a key study on **altizide** in combination with spironolactone and provides context from studies on the broader thiazide diuretic class.

| Adverse Event          | Incidence in Altizide (15mg)/Spironolactone (25mg) Study (n=946)[6] | Typical Incidence / Risk Profile for Thiazide Diuretics (Class)   |
|------------------------|---|---|
| Overall Adverse Events | 5% (Patient-Reported)   | Varies widely by drug, dose, and patient population.  |
| Hypokalemia            | ~0.42% (Leading to treatment discontinuation)                       | Prevalence reported between 7% and 56%. [2] Thiazide use is associated with an 11-fold higher risk of developing hypokalemia compared to non-use. [3][13] |
| Hyperuricemia          | 5.5% (Increase in serum uric acid levels)                           | Common. [5] One study showed 24.5% of thiazide users were hyperuricemic vs. 15.3% of non-users. [8] Risk increases with duration of therapy. [8][9]       |
| Elevated Creatinine    | ~0.21% (Leading to treatment discontinuation)                       | Antihypertensive treatments, in general, are associated with an increased risk of acute kidney injury (Odds Ratio: 1.18). [14]                            |
| Hypotension            | Not quantified, but reported. [7]                                   | Antihypertensive treatments are associated with an increased risk of hypotension (Odds Ratio: 1.97). [14]   |
| GI Disturbances        | Not quantified, but reported. [7]                                   | Commonly listed as a potential side effect, though incidence rates are not well-defined in long-term studies.   |

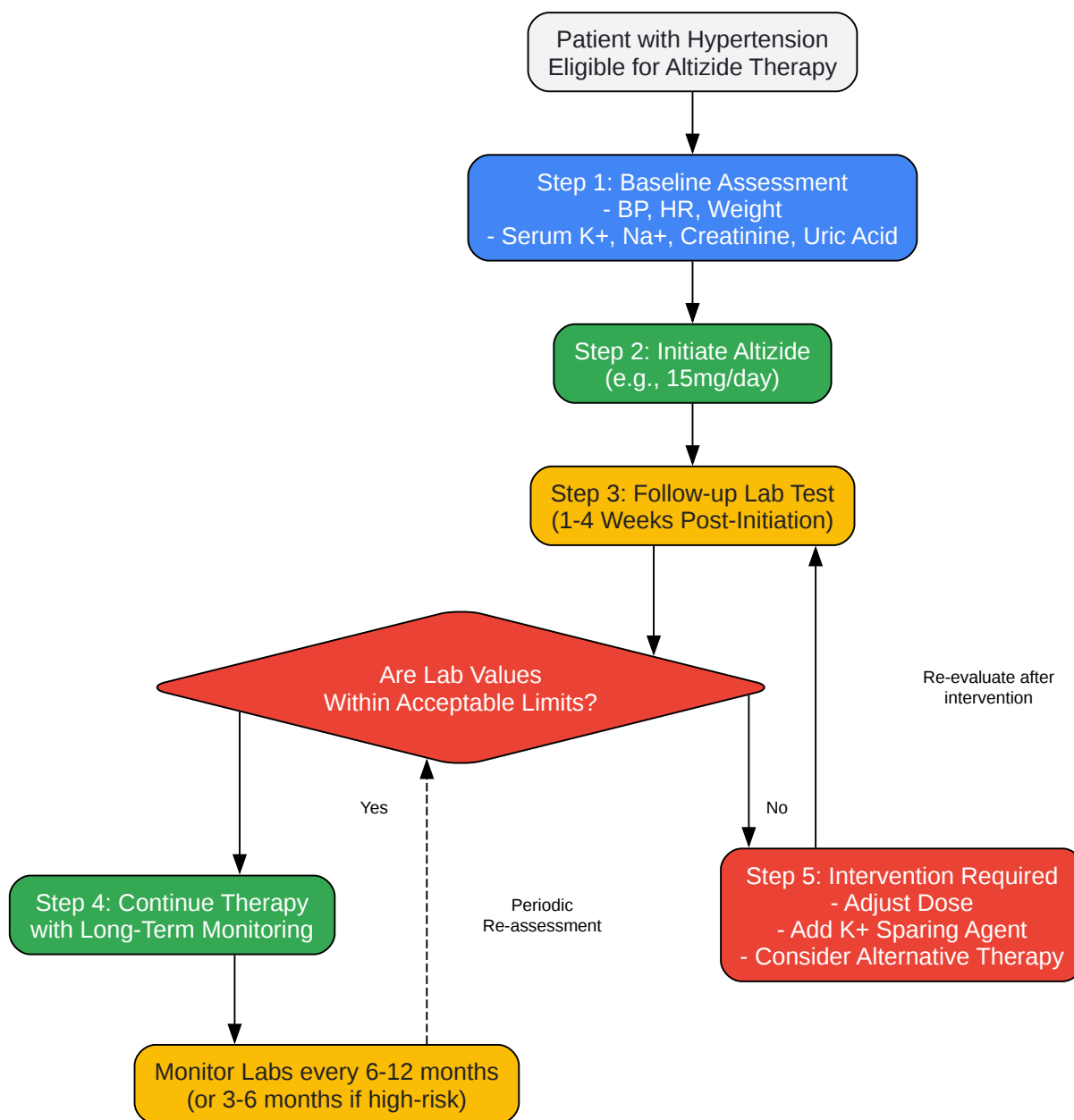
## Experimental Protocols

Protocol: Monitoring Subjects in a Hypertension Study Involving **Altizide**

The following outlines a typical methodology for monitoring subjects, based on protocols from clinical studies.[\[6\]](#)[\[10\]](#)

- Baseline Assessment:
  - Collect demographic data and medical history.
  - Measure baseline blood pressure, heart rate, and body weight.
  - Conduct baseline laboratory tests: serum electrolytes (potassium, sodium, calcium), serum creatinine, and serum uric acid.[\[6\]](#)[\[15\]](#)
- Initiation and Titration Phase:
  - Administer the initial dose of **altizide** (or combination product).
  - Re-assess electrolytes and renal function within 1-4 weeks of therapy initiation.[\[10\]](#)
  - For high-risk patients (e.g., those with renal dysfunction, on combination therapy, or elderly), perform follow-up tests 5-7 days after each dose increase.[\[10\]](#)
- Long-Term Monitoring Phase (Stable Dose):
  - Schedule follow-up visits at regular intervals (e.g., 45 days, 90 days, then every 6-12 months).[\[6\]](#)[\[10\]](#)
  - At each visit, record blood pressure, heart rate, and any patient-reported adverse events.
  - Perform laboratory monitoring (electrolytes, creatinine, uric acid) every 6 to 12 months for stable, low-risk patients.[\[10\]](#) More frequent monitoring (every 3-6 months) is recommended for high-risk patients.[\[10\]](#)
  - Investigate any new symptoms such as lethargy, dizziness, or vomiting, as they may indicate hyponatremia.[\[10\]](#)

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Patient Monitoring During **Altizide** Therapy Initiation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diuretic-induced hypokalaemia: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazides and the risk of hypokalemia in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensives associated adverse events: a review of mechanisms and pharmacogenomic biomarkers available evidence in multi-ethnic populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical update: spironolactone and altizide as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone and altizide in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperuricemia Associated with Thiazide Diuretics in Hypertensive Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperuricemia Associated with Thiazide Diuretics in Hypertensive Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring diuretics in primary care - Best tests March 2009 [bpac.org.nz]
- 11. A systematic review and meta-analysis of thiazide-induced hyponatraemia: time to reconsider electrolyte monitoring regimens after thiazide initiation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. droracle.ai [droracle.ai]

- To cite this document: BenchChem. [Side effect profile of altizide in long-term hypertension studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665742#side-effect-profile-of-altizide-in-long-term-hypertension-studies]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)